molecular formula C21H19F2NO4 B2909940 2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid CAS No. 2287262-64-8

2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

Cat. No. B2909940
M. Wt: 387.383
InChI Key: ACHPOANHSGWGAH-UHFFFAOYSA-N
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Description

2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid , often referred to as DFP-PMAA , is a synthetic compound with a complex molecular structure. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of DFP-PMAA involves several steps, including the introduction of fluorine atoms at specific positions on the phenyl ring. Researchers have developed various synthetic routes to access this compound, optimizing yields and purity. Notably, DFP-PMAA is a chiral molecule due to its bicyclo[1.1.1]pentane backbone, which presents stereochemical challenges during synthesis.



Molecular Structure Analysis

DFP-PMAA’s molecular formula is C~21~H~19~F~2~NO~4~ , with a molecular weight of approximately 387.38 g/mol . Its three-dimensional structure includes a bicyclo[1.1.1]pentane ring system, a difluorophenyl group, and a phenylmethoxycarbonylamino side chain. The stereochemistry of the bicyclo[1.1.1]pentane moiety significantly influences its biological activity.



Chemical Reactions Analysis

DFP-PMAA exhibits reactivity typical of carboxylic acids. It can undergo esterification, amidation, and other transformations. Researchers have explored its reactivity with various nucleophiles and electrophiles to modify its structure or create derivatives with altered properties.



Physical And Chemical Properties Analysis


  • Melting Point : DFP-PMAA melts in the range of 38-41°C .

  • Boiling Point : The compound has a boiling point of approximately 171-172°C at atmospheric pressure.

  • Solubility : DFP-PMAA is soluble in organic solvents like methanol, dichloromethane, and ethyl acetate.

  • Appearance : It appears as a white to off-white crystalline powder.


Safety And Hazards


  • Flammability : DFP-PMAA is a flammable liquid .

  • Toxicity : It poses acute oral toxicity risks and may irritate the skin and eyes.

  • Storage : Store it as a flammable liquid in a well-ventilated area away from open flames.


Future Directions

Researchers should explore DFP-PMAA’s potential applications, including drug development, catalysis, or materials science. Investigating its biological targets and optimizing its synthesis will pave the way for novel therapeutic agents.


properties

IUPAC Name

2-[3-(2,5-difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F2NO4/c22-14-6-7-16(23)15(8-14)20-10-21(11-20,12-20)17(18(25)26)24-19(27)28-9-13-4-2-1-3-5-13/h1-8,17H,9-12H2,(H,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACHPOANHSGWGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)C(C(=O)O)NC(=O)OCC3=CC=CC=C3)C4=C(C=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2,5-Difluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid

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